3,4-Dihydroxy-9-nitro-3,4-dihydroanthracene
Overview
Description
Scientific Research Applications
Nitration and Derivative Formation
- Nitration Process : 3,4-Dihydroxy-9-nitro-3,4-dihydroanthracene can be obtained through nitration reactions. Suzuki et al. (1974) discussed the nitration of anthracene derivatives, highlighting the formation of nitro-hydroxy derivatives under specific conditions (Suzuki, Yoneda, & Hanafusa, 1974).
Chemical Transformations and Reactivity
Hydrogenation Studies : Research by Coellen and Rüchardt (1995) on the transfer hydrogenation of nitroarenes using 9,10-dihydroanthracene reveals insights into the reactivity and potential applications of dihydroanthracene derivatives in chemical transformations (Coellen & Rüchardt, 1995).
Metabolic Formation of Epoxides : Research by Fu and Tungeln (1991) on the metabolic formation of stable 9-nitroanthracene epoxides suggests potential bioactive applications and provides insights into the stability and properties of nitroanthracene epoxides, which are related to this compound (Fu & Tungeln, 1991).
Potential Applications in Organic Synthesis
- Synthesis of Anticancer Agents : Antonello et al. (1989) discussed the synthesis of diethylaminopropionamido‐hydroxy‐anthraquinones from anthracenediones, which resemble the structure of this compound. Such compounds are being tested as potential anticancer agents (Antonello, Uriarte, & Palumbo, 1989).
Environmental and Toxicological Studies
Particulate Matter Analysis : Zhang et al. (2011) studied the nitration of particle-associated polycyclic aromatic hydrocarbons (PAHs) including nitro-PAHs like 9-nitroanthracene. This research helps understand the environmental impact and behavior of nitroanthracene derivatives, relevant to this compound (Zhang et al., 2011).
Metabolism and Mutagenicity Studies : Fu et al. (1985) explored the metabolism of 9-nitroanthracene, providing insights into the metabolic pathways and mutagenic activities of nitroanthracene compounds, which is crucial for understanding the biological interactions of this compound (Fu, Von tungeln, & Chou, 1985).
Properties
IUPAC Name |
(1R,2R)-10-nitro-1,2-dihydroanthracene-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c16-12-6-5-10-11(14(12)17)7-8-3-1-2-4-9(8)13(10)15(18)19/h1-7,12,14,16-17H/t12-,14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNOVNHOBHYKYND-TZMCWYRMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C(C(C=CC3=C2[N+](=O)[O-])O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C3[C@H]([C@@H](C=CC3=C2[N+](=O)[O-])O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60913889 | |
Record name | 10-Nitro-1,2-dihydroanthracene-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60913889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97509-27-8 | |
Record name | 3,4-Dihydroxy-9-nitro-3,4-dihydroanthracene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097509278 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 10-Nitro-1,2-dihydroanthracene-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60913889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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